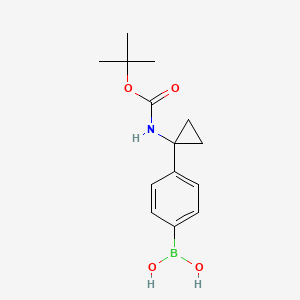
Ácido 4-(1-(terc-butoxicarbonilamino)ciclopropil)fenilborónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-(Tert-butoxycarbonylamino)cyclopropyl)phenylboronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropyl group bearing a tert-butoxycarbonylamino moiety. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .
Aplicaciones Científicas De Investigación
4-(1-(Tert-butoxycarbonylamino)cyclopropyl)phenylboronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(Tert-butoxycarbonylamino)cyclopropyl)phenylboronic acid typically involves the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Tert-butoxycarbonylamino Group: The tert-butoxycarbonyl (Boc) protecting group is added to the amine functionality using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Attachment of the Phenylboronic Acid Moiety: The phenylboronic acid group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acid derivatives and aryl halides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-(Tert-butoxycarbonylamino)cyclopropyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the boronic acid group under mild conditions.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Boranes and borohydrides.
Substitution: Various substituted boronic acid derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 4-(1-(Tert-butoxycarbonylamino)cyclopropyl)phenylboronic acid primarily involves its role as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical transformations. The compound’s molecular targets and pathways include:
Enzyme Inhibition: Boronic acids can inhibit serine proteases by forming a covalent bond with the active site serine residue.
Receptor Modulation: The compound can interact with receptors that have nucleophilic sites, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the cyclopropyl and tert-butoxycarbonylamino groups, making it less sterically hindered.
4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group instead of the cyclopropyl and tert-butoxycarbonylamino groups, leading to different electronic properties.
Cyclopropylboronic Acid: Lacks the phenyl and tert-butoxycarbonylamino groups, resulting in different reactivity and applications.
Uniqueness
4-(1-(Tert-butoxycarbonylamino)cyclopropyl)phenylboronic acid is unique due to its combination of steric and electronic properties conferred by the cyclopropyl and tert-butoxycarbonylamino groups. This makes it particularly useful in selective chemical reactions and in the synthesis of complex molecules .
Propiedades
IUPAC Name |
[4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-13(2,3)20-12(17)16-14(8-9-14)10-4-6-11(7-5-10)15(18)19/h4-7,18-19H,8-9H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDOSXBUZHSBKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2(CC2)NC(=O)OC(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674629 |
Source


|
| Record name | (4-{1-[(tert-Butoxycarbonyl)amino]cyclopropyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-58-7 |
Source


|
| Record name | C-(1,1-Dimethylethyl) N-[1-(4-boronophenyl)cyclopropyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-{1-[(tert-Butoxycarbonyl)amino]cyclopropyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester](/img/structure/B595827.png)
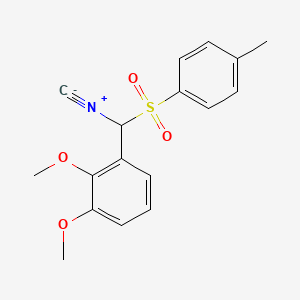
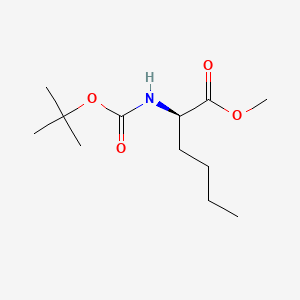
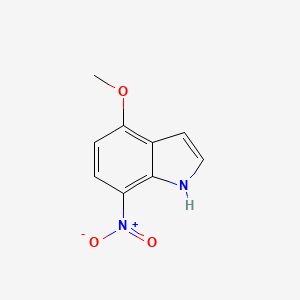
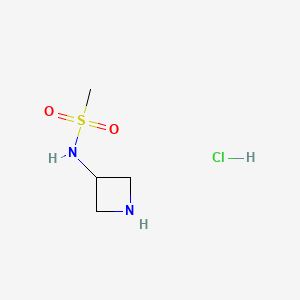
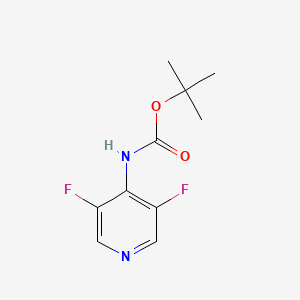
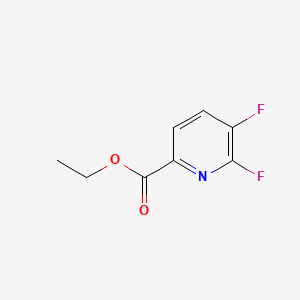
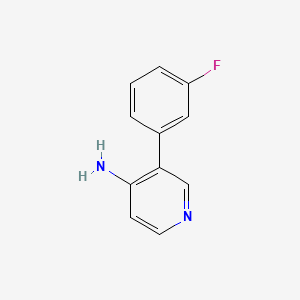
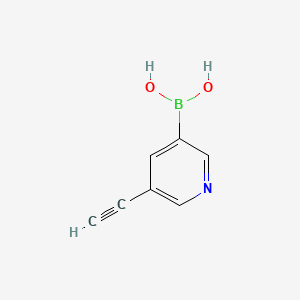
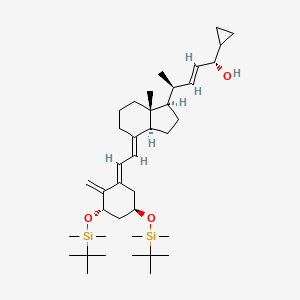
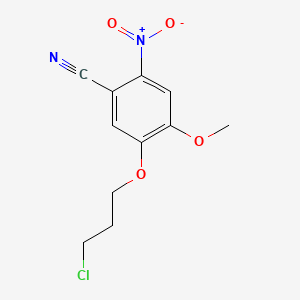
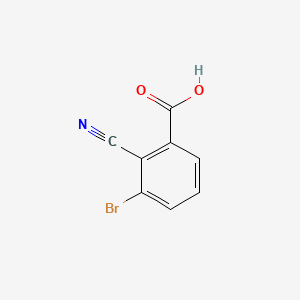
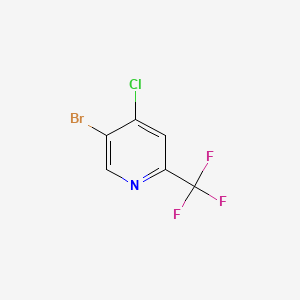
![Furo[2,3-c]pyridin-3(2H)-one hydrochloride](/img/structure/B595849.png)
